![molecular formula C11H15ClN2O3S B1517252 1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol CAS No. 1036500-81-8](/img/structure/B1517252.png)
1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol
Overview
Description
1-(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol, also known as ACS-4, is an organosulfur compound that has been widely studied due to its various applications in scientific research. ACS-4 is a relatively new compound that was first synthesized in 2018 and has since been used in a variety of studies due to its unique properties. ACS-4 has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations in laboratory experiments.
Scientific Research Applications
Synthesis of Heterocyclic Derivatives
A study explored the synthesis of new heterocyclic derivatives as potential drug candidates for Alzheimer’s disease treatment. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's. The research demonstrated the compound's potential as a new drug candidate through haemolytic activity evaluation (Rehman et al., 2018).
Antimicrobial Activity
Another research focused on the synthesis and antimicrobial activity of derivatives against pathogens of Lycopersicon esculentum (tomato). This study highlighted the structure-activity relationship, showing that substitutions on the benzhydryl ring and sulfonamide ring significantly influence antibacterial activity. The research identified compounds with significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).
Cyclin-dependent Kinase Inhibitors
Research into cyclin-dependent kinase inhibitors used a variant of the cope elimination to synthesize compounds that inhibit CDK2, a critical protein for cell cycle regulation. This study contributes to the development of potential cancer treatments by showing the inhibitory effects of synthesized compounds on CDK2 (Griffin et al., 2006).
Synthesis and Biological Activities of Sulfonyl Hydrazones
Sulfonyl hydrazone derivatives have been synthesized and evaluated for antioxidant and anticholinesterase activity. This research underscores the importance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, offering insights into the structure-activity relationships and potential therapeutic applications (Karaman et al., 2016).
Rearrangements in Heterocycle Synthesis
A study on the stereospecific rearrangements during the synthesis of pyrrolidines and related heterocycles from cyclizations of amino alcohols with vinyl sulfones provided a route to substituted pyrrolidines. This research contributes to the synthetic organic chemistry field by offering a method to achieve stereospecific rearrangements, crucial for drug development (Back et al., 2003).
properties
IUPAC Name |
1-(3-amino-4-chlorophenyl)sulfonylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJIAUIYDHCSOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Amino-4-chlorophenyl)sulfonyl]-4-piperidinol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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